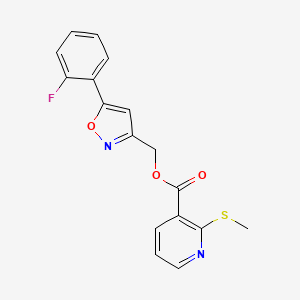

(5-(2-Fluorophenyl)isoxazol-3-yl)methyl 2-(methylthio)nicotinate

Description

The compound "(5-(2-Fluorophenyl)isoxazol-3-yl)methyl 2-(methylthio)nicotinate" is a synthetic small molecule featuring a fluorinated isoxazole core linked to a methylthio-substituted nicotinate ester. Its structural complexity arises from the integration of three pharmacophores:

- Isoxazole ring: A five-membered heterocycle containing oxygen and nitrogen, known for metabolic stability and bioisosteric properties.

- 2-(Methylthio)nicotinate ester: A sulfur-containing moiety that may influence redox activity or enzyme interactions.

Properties

IUPAC Name |

[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl 2-methylsulfanylpyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13FN2O3S/c1-24-16-13(6-4-8-19-16)17(21)22-10-11-9-15(23-20-11)12-5-2-3-7-14(12)18/h2-9H,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBXJYYOYPPYRMQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(C=CC=N1)C(=O)OCC2=NOC(=C2)C3=CC=CC=C3F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13FN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Similar Compounds

The evidence highlights structurally related compounds, primarily thiazole-5-ylmethyl derivatives with diverse substituents (Table 1). Key points of comparison include:

Table 1: Structural and Functional Comparison

Key Differences

Core Heterocycle :

- The target compound uses an isoxazole ring (O/N heteroatoms), while analogs in the evidence feature thiazole (S/N heteroatoms). Isoxazoles generally exhibit higher metabolic stability but lower electron density compared to thiazoles, affecting binding interactions .

Substituent Effects: The 2-fluorophenyl group in the target compound may enhance blood-brain barrier penetration compared to the diphenylhexane or benzyl groups in thiazole analogs .

Biological Activity :

- Thiazole-based compounds in the evidence demonstrate broad-spectrum antimicrobial activity (e.g., ureido-linked derivatives) and protease inhibition , likely due to their sulfur-mediated redox activity . The target compound’s isoxazole core and fluorinated aryl group may favor CNS-targeted applications , though experimental validation is required.

Research Findings and Limitations

- Synthetic Challenges : The fluorinated isoxazole core in the target compound may complicate synthesis compared to thiazole analogs, requiring specialized fluorination protocols .

- Pharmacokinetic Predictions: Molecular modeling suggests higher logP values for the target compound (estimated 3.2 vs.

- Evidence Gaps: No direct pharmacological data for the target compound are available in the provided sources. Comparisons are extrapolated from structural analogs.

Q & A

Q. How can the synthesis of (5-(2-Fluorophenyl)isoxazol-3-yl)methyl 2-(methylthio)nicotinate be optimized for high yield and purity?

- Methodological Answer : Synthesis typically involves multi-step reactions, starting with the preparation of the isoxazole and nicotinate moieties. Key steps include:

- Coupling Reactions : Use coupling agents like DCC (N,N'-dicyclohexylcarbodiimide) with DMAP (4-dimethylaminopyridine) to link the isoxazole and nicotinate fragments .

- Reaction Conditions : Optimize temperature (e.g., 60–80°C for cyclization), solvent selection (polar aprotic solvents like DMF), and stoichiometry of reagents.

- By-product Mitigation : Monitor reactions via TLC or HPLC to isolate intermediates and minimize impurities .

Post-synthesis purification (e.g., column chromatography or recrystallization) is critical.

Q. What analytical techniques are essential for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry of the isoxazole ring and substituent positions. For example, the fluorophenyl group shows distinct aromatic splitting patterns .

- Mass Spectrometry (MS) : High-resolution MS verifies molecular weight (e.g., expected [M+H]+ peak) and fragmentation patterns .

- HPLC : Assess purity (>95% recommended for biological assays) .

Q. What are the common chemical reactions involving this compound?

- Methodological Answer :

- Oxidation/Reduction : The methylthio group (S-CH₃) can be oxidized to sulfoxide or sulfone derivatives using H₂O₂ or mCPBA .

- Nucleophilic Substitution : The nicotinate ester may undergo hydrolysis under acidic/basic conditions to form carboxylic acids .

- Heterocycle Functionalization : Isoxazole rings can participate in cycloaddition or electrophilic substitution under controlled conditions .

Advanced Research Questions

Q. How can molecular docking studies predict the compound’s interaction with biological targets?

- Methodological Answer :

- Software Selection : Use AutoDock Vina for its improved scoring function and multithreading capabilities .

- Protocol :

Grid Setup : Define a search space around the target’s active site (e.g., enzyme catalytic pocket).

Docking Parameters : Set exhaustiveness to 20–50 for thorough sampling.

Post-docking Analysis : Cluster results by binding mode and rank by binding affinity (ΔG). Validate with experimental data (e.g., SPR or ELISA) .

Q. How to design structure-activity relationship (SAR) studies for analogs of this compound?

- Methodological Answer :

- Core Modifications : Vary substituents on the fluorophenyl (e.g., Cl, Br) or nicotinate (e.g., ethoxy vs. methylthio) groups .

- Biological Assays : Test analogs in enzyme inhibition assays (e.g., kinase profiling) or cellular models (e.g., cytotoxicity in cancer lines). Compare IC₅₀ values to establish SAR trends .

- Data Interpretation : Use computational tools (e.g., QSAR models) to correlate structural features with activity .

Q. How to resolve contradictions in experimental data (e.g., variable bioactivity across studies)?

- Methodological Answer :

- Source Identification : Check purity (via HPLC), batch variability, or assay conditions (e.g., cell line specificity) .

- Control Experiments : Include reference compounds (e.g., known kinase inhibitors) to validate assay reproducibility .

- Meta-analysis : Cross-reference with structurally similar compounds (e.g., benzothiadiazole or thiazole derivatives) to identify confounding factors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.